molecular formula C21H20N4O B12884095 N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide CAS No. 606105-44-6

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide

Cat. No.: B12884095
CAS No.: 606105-44-6
M. Wt: 344.4 g/mol
InChI Key: QOFRLDQPNRFKBD-UHFFFAOYSA-N
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Description

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide is a complex organic compound with a molecular formula of C20H19N3O This compound is characterized by the presence of a quinoline ring, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-methylbenzoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
  • N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea
  • N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-3,5-dimethoxybenzamide

Uniqueness

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

606105-44-6

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-2-methylbenzamide

InChI

InChI=1S/C21H20N4O/c1-14-7-8-19-16(11-14)12-17(13-22)20(25-19)23-9-10-24-21(26)18-6-4-3-5-15(18)2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

QOFRLDQPNRFKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3C)C#N

Origin of Product

United States

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